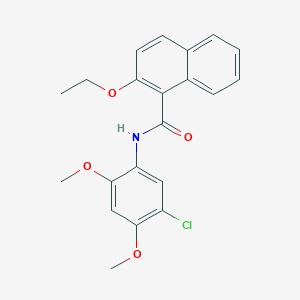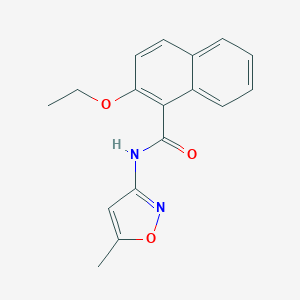![molecular formula C29H26N2O2 B308977 3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B308977.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide, commonly known as DPA-BMA, is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of DPA-BMA is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in various physiological processes, including muscle contraction, cognition, and memory.
Biochemical and Physiological Effects:
Studies have shown that DPA-BMA exhibits various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. DPA-BMA has also been shown to possess antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
One of the major advantages of using DPA-BMA in lab experiments is its ease of synthesis and purification. It is also relatively stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of using DPA-BMA is its low solubility in water, which may limit its applicability in certain experiments.
将来の方向性
There are several future directions for research on DPA-BMA. One potential area of research is the development of novel bioactive compounds based on the structure of DPA-BMA. Another area of research is the investigation of the potential use of DPA-BMA in the development of organic electronic materials. Additionally, further studies are needed to fully understand the mechanism of action of DPA-BMA and its potential applications in various fields.
合成法
The synthesis of DPA-BMA involves the reaction of 3-methylbenzoic acid, 3,3-diphenylpropanoic acid, and N,N-dimethylformamide with the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
DPA-BMA has shown promising results in various scientific research applications. It has been studied for its potential use as a building block for the synthesis of novel bioactive compounds, including antimicrobial agents, anticancer drugs, and anti-inflammatory agents. DPA-BMA has also been investigated for its potential use in the development of organic electronic materials, such as light-emitting diodes and organic field-effect transistors.
特性
製品名 |
3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide |
|---|---|
分子式 |
C29H26N2O2 |
分子量 |
434.5 g/mol |
IUPAC名 |
3-(3,3-diphenylpropanoylamino)-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C29H26N2O2/c1-21-10-8-16-25(18-21)31-29(33)24-15-9-17-26(19-24)30-28(32)20-27(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-19,27H,20H2,1H3,(H,30,32)(H,31,33) |
InChIキー |
MVSQECPUFDHJBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)